N,N''-Dinitroguanidine--N-methylmethanamine (1/1)
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Overview
Description
N,N’'-Dinitroguanidine–N-methylmethanamine (1/1) is a chemical compound with the molecular formula C3H10N6O4. It is a combination of 1,3-dinitroguanidine and N-methylmethanamine in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’'-Dinitroguanidine–N-methylmethanamine involves the nitration of guanidine with nitric acid and its mixtures with sulfuric acid and oleum . The reaction conditions typically require careful control of temperature and acidity to ensure the desired product is obtained. The resulting 1,3-dinitroguanidine is then combined with N-methylmethanamine to form the final compound.
Industrial Production Methods
Industrial production of N,N’'-Dinitroguanidine–N-methylmethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques is also common to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’'-Dinitroguanidine–N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives of guanidine and methanamine, with modifications to the nitro groups and other functional groups.
Scientific Research Applications
N,N’'-Dinitroguanidine–N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’'-Dinitroguanidine–N-methylmethanamine involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The nitro groups play a crucial role in these interactions, influencing the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dinitroguanidine: Similar in structure but differs in the position of the nitro groups.
N-Methylmethanimine: Contains a methyl group attached to an imine, making it structurally similar but functionally different.
Uniqueness
N,N’'-Dinitroguanidine–N-methylmethanamine is unique due to its combination of nitroguanidine and methylmethanamine, which imparts distinct chemical and biological properties
Properties
CAS No. |
666736-90-9 |
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Molecular Formula |
C3H10N6O4 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1,2-dinitroguanidine;N-methylmethanamine |
InChI |
InChI=1S/C2H7N.CH3N5O4/c1-3-2;2-1(3-5(7)8)4-6(9)10/h3H,1-2H3;(H3,2,3,4) |
InChI Key |
ZUPLOSXYIWWYOV-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C(=N[N+](=O)[O-])(N)N[N+](=O)[O-] |
Origin of Product |
United States |
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